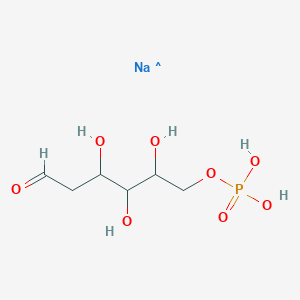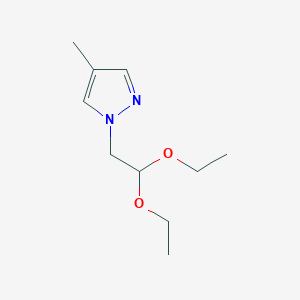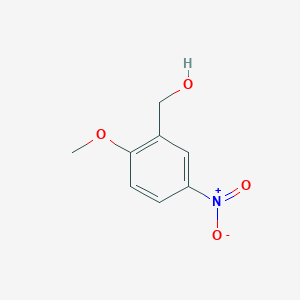
Disodium;(2,3,4-trihydroxy-6-oxohexyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 16219287 is a compound of interest in scientific research due to its potential to be used in experiments and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Methodological Challenges in Developmental Research
Research in child and adolescent development faces unique methodological challenges that require specific research designs to align with their goals—whether descriptive, predictive, or explanatory. These designs are crucial in understanding the characteristics of development, forecasting future outcomes, and uncovering causal mechanisms. Advanced techniques like machine learning and Mendelian randomization are recommended to bridge gaps between research goals and designs, offering a more refined approach to developmental science studies (Hamaker, Mulder, & van IJzendoorn, 2020).
Data Sharing Practices and Perceptions
In the digital age, the practice of data sharing among scientists is crucial for the verification of results and the extension of research. Despite its value, several barriers including time constraints and lack of funding hinder the widespread adoption of data sharing. Improving support for data management in both short and long-term phases is essential for enhancing data preservation and sharing, ultimately fostering a more collaborative and transparent scientific community (Tenopir et al., 2011).
Chemically Induced Dimerization (CID) in Biological Studies
CID techniques offer a dynamic method for controlling protein function within cells, allowing researchers to manipulate biological processes with high precision. The development of orthogonal and reversible CID systems marks significant progress, facilitating the study of signal transduction, membrane dynamics, and protein trafficking with unprecedented spatiotemporal resolution (Voss, Klewer, & Wu, 2015).
Open-Source Hardware in Scientific Research
The adoption of open-source hardware, exemplified by platforms like Arduino, is revolutionizing the development of scientific instrumentation. By leveraging open-source microcontrollers and 3D printing technologies, researchers can create customized, low-cost equipment tailored to their specific experimental needs. This approach not only democratizes access to scientific tools but also fosters innovation through the sharing and collaborative improvement of hardware designs (Pearce, 2012).
Enhancing Collaborative Science through Hackathons
Hackathons are emerging as a powerful format for accelerating scientific discoveries and facilitating knowledge transfer. By bringing together diverse groups of researchers to collaboratively tackle scientific challenges, hackathons promote a more inclusive and transparent approach to research. This method not only fosters the cross-validation of study designs and datasets but also drives the reproducibility and reliability of scientific analyses (Ghouila et al., 2018).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of CID 16219287 involves the condensation of two molecules of 2,4-dichlorobenzaldehyde with one molecule of 1,2-phenylenediamine.", "Starting Materials": [ "2,4-dichlorobenzaldehyde", "1,2-phenylenediamine" ], "Reaction": [ "Step 1: Dissolve 2,4-dichlorobenzaldehyde (2 equivalents) and 1,2-phenylenediamine (1 equivalent) in ethanol.", "Step 2: Add a catalytic amount of glacial acetic acid to the reaction mixture.", "Step 3: Heat the reaction mixture at reflux for 6 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the resulting solid.", "Step 5: Wash the solid with ethanol and dry under vacuum to obtain the final product, CID 16219287." ] } | |
CAS-Nummer |
33068-19-8 |
Molekularformel |
C6H11Na2O8P |
Molekulargewicht |
288.10 g/mol |
IUPAC-Name |
disodium;(2,3,4-trihydroxy-6-oxohexyl) phosphate |
InChI |
InChI=1S/C6H13O8P.2Na/c7-2-1-4(8)6(10)5(9)3-14-15(11,12)13;;/h2,4-6,8-10H,1,3H2,(H2,11,12,13);;/q;2*+1/p-2 |
InChI-Schlüssel |
OKITYZJBWJMLMD-UHFFFAOYSA-L |
SMILES |
C(C=O)C(C(C(COP(=O)(O)O)O)O)O.[Na] |
Kanonische SMILES |
C(C=O)C(C(C(COP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1603296.png)












